2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol
Description
2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol (CAS: 1783544-55-7) is a halogenated phenolic compound with the molecular formula C₆H₅BrFNO and a molar mass of 206.01 g/mol . Its structure features a phenol core substituted with bromine (Br) at position 4, fluorine (F) at position 6, and an aminocyclopropylmethyl group at position 2. The compound’s unique substitution pattern combines halogenated aromaticity with a sterically constrained cyclopropane ring, which may influence its chemical reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C10H11BrFNO |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C10H11BrFNO/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,9,14H,1-2,13H2 |
InChI Key |
LARDRDCTBCNLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C(=CC(=C2)Br)F)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents and catalysts, as well as optimization of reaction parameters, are crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights:
Halogenation Effects: Bromine and fluorine substituents enhance electrophilicity and metabolic stability in aromatic systems. For example, bromine in 2-Bromo-4'-methoxyacetophenone increases its utility as a synthetic intermediate , while fluorine in the target compound may reduce susceptibility to oxidative degradation . Chlorination (as seen in other halogenated analogs) is linked to increased toxicity in organic compounds (e.g., dichloroacetylene’s neurotoxicity) . However, bromine/fluorine substitution in phenolic systems may offer a balance between reactivity and safety .
Aminoalkyl vs. Cyclopropane Substituents: Compounds like 4-[(butylamino)methyl]-2-ethoxyphenol hydrochloride prioritize hydrophilicity and ionic interactions due to their aminoalkyl groups .
Functional Group Synergy: The combination of halogen (Br/F) and aminocyclopropylmethyl groups in the target compound creates a multifunctional scaffold. Similar synergy is observed in fluorinated benzonitriles, where fluorine enhances binding affinity in drug-receptor interactions .
Research Findings and Implications
- Toxicity Trends : Halogenation generally correlates with increased biological activity but also toxicity. For instance, chlorinated ethane derivatives exhibit anesthetic effects, while chlorinated methane derivatives are neurotoxic . The bromine/fluorine substitution in the target compound may mitigate these risks compared to chlorinated analogs .
- Synthetic Utility: Brominated phenolic compounds (e.g., 2-Bromo-4'-methoxyacetophenone) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis . The target compound’s aminocyclopropylmethyl group could similarly serve as a handle for further functionalization.
- Biological Activity: Aminoalkylphenol derivatives (e.g., 4-[(butylamino)methyl]-2-ethoxyphenol) are explored for antimicrobial applications . The target compound’s fluorine substituent may enhance membrane permeability, a critical factor in drug design.
Biological Activity
2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol is an organic compound with a unique phenolic structure that incorporates both bromine and fluorine substituents, along with an amino group linked to a cyclopropylmethyl moiety. This arrangement contributes to its potential biological activities, particularly in pharmacology, where it shows promise as an antimicrobial and anticancer agent.
The compound has the following molecular formula: C10H11BrFNO. Its structural characteristics include:
- Phenolic Ring : Substituted at the 4-position with bromine (Br) and at the 6-position with fluorine (F).
- Cyclopropylmethyl Group : Attached to an amino group, enhancing its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- Phenolic compounds are known for their antimicrobial properties. The presence of halogens may enhance this activity by increasing lipophilicity, which can improve membrane penetration and interaction with microbial targets.
- Anticancer Properties :
The mechanisms underlying the biological activities of this compound are believed to involve:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, influencing their function.
- Halogen Bonding : The bromine and fluorine atoms may participate in halogen bonding, which can modulate enzyme activity and protein interactions.
Anticancer Activity
In a study assessing the anticancer efficacy of related compounds, this compound was compared to known anticancer agents. The findings suggested that it has a comparable or superior inhibition rate against various cancer cell lines (Table 1).
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
This data indicates that the compound exhibits potent antitumor activity, particularly against HepG2 liver carcinoma cells, where it induced significant apoptosis through mitochondrial pathways .
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against several bacterial strains. Results indicated effective inhibition, suggesting its utility in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
